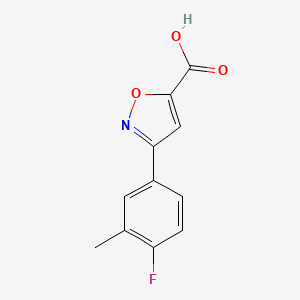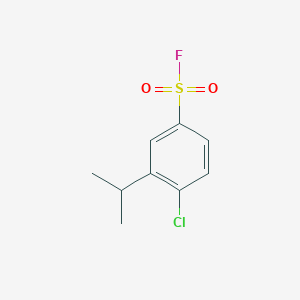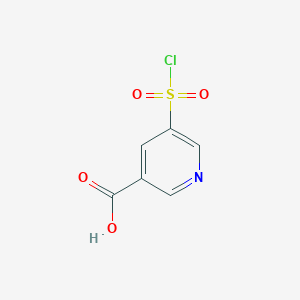
5-(Chlorosulfonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chlorosulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a pyridine ring. This compound is known for its high reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the reaction of 3-chloropyridine-5-carboxylic acid with chlorosulfonic acid. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(chlorosulfonyl)pyridine-3-carboxylic acid often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
5-(chlorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Sulfonic acid derivatives.
科学的研究の応用
5-(chlorosulfonyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: The compound is used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and materials science applications.
作用機序
The mechanism of action of 5-(chlorosulfonyl)pyridine-3-carboxylic acid involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as a proton donor or acceptor, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
5-(chlorosulfonyl)pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.
5-(sulfanyl)pyridine-3-carboxylic acid: A reduced form of 5-(chlorosulfonyl)pyridine-3-carboxylic acid.
5-(chlorosulfonyl)pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.
Uniqueness
5-(chlorosulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The presence of both the chlorosulfonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H4ClNO4S |
|---|---|
分子量 |
221.62 g/mol |
IUPAC名 |
5-chlorosulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
InChIキー |
KPDJBVQZFRXHHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
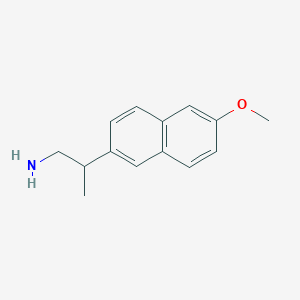

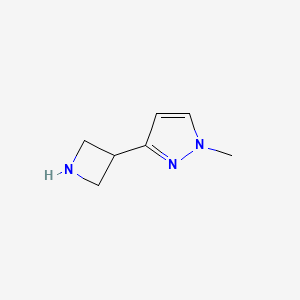

![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)



![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
